N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a pyrazole ring substituted with an ethyl group and a sulfonamide group, along with a chlorophenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation of the pyrazole ring using ethyl halides in the presence of a base.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chloride in the presence of a base such as triethylamine.
Chlorophenyl Substitution: The final step involves the substitution of the nitrogen atom with a 3-chlorophenyl group using a suitable chlorinating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation Products: Oxidized pyrazole derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can disrupt metabolic pathways and lead to therapeutic effects in disease treatment.
Comparison with Similar Compounds
- N-(3-chlorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide
- N-(3-chlorophenyl)-1-propyl-1H-pyrazole-4-sulfonamide
- N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-4-carboxamide
Uniqueness: N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-ethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S/c1-2-15-8-11(7-13-15)18(16,17)14-10-5-3-4-9(12)6-10/h3-8,14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQMRYOZADMXDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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